molecular formula C22H25N3O5S2 B2986552 N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide CAS No. 896676-44-1

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2986552
M. Wt: 475.58
InChI Key: DZAOKMOAECRJJG-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C22H25N3O5S2 and its molecular weight is 475.58. The purity is usually 95%.
BenchChem offers high-quality N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on benzothiazole derivatives, which share structural similarities with the compound of interest, has demonstrated significant antimicrobial and antifungal activities. For instance, studies have shown that benzothiazole and piperidine derivatives exhibit potent effects against pathogenic bacteria and Candida species. The antimicrobial activity appears to be influenced by the structural features of the benzothiazole ring and the piperidine moiety, suggesting that similar compounds could serve as potential leads for the development of new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Synthesis and Biological Evaluation

The synthesis of novel derivatives featuring the benzothiazole and piperidine components has been extensively studied, with various derivatives showing promising biological activities. For example, the creation of pyridine derivatives has highlighted the role of the benzothiazole and piperidine units in conferring antibacterial and antifungal properties. These studies underline the importance of these structural motifs in medicinal chemistry and drug discovery processes (Patel & Agravat, 2007).

Antiproliferative and Apoptosis-Inducing Effects

Further research into benzothiazol-2-ylbenzamide derivatives has revealed their antiproliferative activity against various cancer cell lines, including human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cells. Some compounds in this class have demonstrated significant inhibitory effects on cell growth, highlighting their potential as apoptosis inducers and antiproliferative agents in cancer therapy (Corbo et al., 2016).

Metabolic Studies

Investigations into the metabolism of compounds structurally related to "N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide" have provided insights into their pharmacokinetics and potential therapeutic applications. For instance, the study of metabolites of compounds featuring similar structural motifs has contributed to understanding their bioavailability, metabolic pathways, and the potential for development as therapeutic agents (Umehara et al., 2009).

properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-24-19-17(29-2)11-12-18(30-3)20(19)31-22(24)23-21(26)15-7-9-16(10-8-15)32(27,28)25-13-5-4-6-14-25/h7-12H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAOKMOAECRJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.